Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2O2Si3/c1-13(2,7-9)11-15(5,6)12-14(3,4)8-10/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWHLUBONGKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)O[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158465-60-2 | |
| Record name | Polydimethylsiloxane, chloromethyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane typically involves the reaction of chloromethyl(dimethyl)silane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2Si(CH2Cl)2+(CH3)2SiCl2→[(CH3)2Si(CH2Cl)]2O+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or alkoxy groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes, forming larger organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, alkoxy groups, and amines.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Anhydrous solvents like tetrahydrofuran or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Polymers: Resulting from condensation reactions.
Scientific Research Applications
Chemistry: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality. It is also explored for its potential use in drug delivery systems.
Industry: The compound finds applications in the production of silicone-based materials, including adhesives, sealants, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane involves the formation of stable silicon-oxygen and silicon-carbon bonds. The compound reacts with nucleophiles through a substitution mechanism, where the chlorine atoms are replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the silicon atoms, which stabilizes the transition state during the reaction.
Comparison with Similar Compounds
Bis(chloromethyl)dimethylsilane
1,3-Bis(chloromethyldimethylsilyloxy)benzene
- Molecular Formula : C₁₆H₂₂Cl₂O₂Si₂.
- Structure : Aromatic benzene ring with two [chloromethyldimethylsilyl]oxy groups.
- Key Differences: Aromatic backbone enhances thermal stability but reduces solubility in non-polar solvents. Used in specialized silicone resins requiring rigidity and heat resistance .
- Applications : Crosslinker for high-temperature silicones, contrasting with the target compound’s aliphatic structure suited for flexible polymers .
Hexamethyldisiloxane
- Molecular Formula : C₆H₁₈OSi₂.
- Structure : (CH₃)₃Si-O-Si(CH₃)₃.
- Key Differences: Non-reactive methyl groups render it inert, used as a solvent or lubricant. Lacks functional groups for further chemical modification, unlike the target compound’s chloromethyl moieties .
- Applications : Hydraulic fluids, heat-transfer media, and dielectric materials .
Chloromethyldiethoxymethylsilane
- Molecular Formula : C₆H₁₅ClO₂Si.
- Structure : (CH₃)(C₂H₅O)₂SiCH₂Cl.
- Key Differences: Ethoxy groups hydrolyze under moisture to form silanols, enabling adhesion promotion. Chloromethyl group allows covalent bonding to substrates, similar to the target compound .
- Applications : Surface modification of glass or silica in coatings and composites .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Key Applications |
|---|---|---|---|---|
| Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane | C₈H₂₀Cl₂O₂Si₃ | 355.4 | Moderate (ether-linked Cl) | Silicone crosslinkers, specialty polymers |
| Bis(chloromethyl)dimethylsilane | C₄H₁₀Cl₂Si₂ | 199.2 | High (direct Si-Cl) | Catalyst precursors, diol ester synthesis |
| 1,3-Bis(chloromethyldimethylsilyloxy)benzene | C₁₆H₂₂Cl₂O₂Si₂ | 385.5 | Moderate (aromatic stability) | High-temperature silicones |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.4 | Low (inert) | Solvents, lubricants |
| Chloromethyldiethoxymethylsilane | C₆H₁₅ClO₂Si | 182.7 | Moderate (hydrolyzable ethoxy) | Adhesion promotion, surface modification |
Biological Activity
Chemical Structure and Properties
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane (commonly referred to as Bis(chloromethyl)dimethylsilane) is a silane compound with the molecular formula and a molecular weight of approximately 157.11 g/mol. Its structure consists of two chloromethyl groups attached to a dimethylsilyl moiety, which contributes to its unique reactivity and potential biological activity.
Biological Activity
The biological activity of Bis(chloromethyl)dimethylsilane has been explored in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
1. Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of silane compounds, including Bis(chloromethyl)dimethylsilane. A study evaluated the efficacy of several silane derivatives against gram-positive bacteria and mycobacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity, comparable to clinically used antibiotics such as ampicillin and rifampicin .
| Compound | Activity Against | Notable Efficacy |
|---|---|---|
| Bis(chloromethyl)dimethylsilane | Staphylococcus aureus, MRSA | Comparable to ampicillin |
| 3,4-Dichlorocinnamanilides | Enterococcus faecalis, Mycobacterium smegmatis | Submicromolar activity |
2. Cytotoxicity Studies
Cytotoxicity assessments have shown that some silane derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of Bis(chloromethyl)dimethylsilane were tested against various cancer cell lines, revealing a promising therapeutic index .
3. Mechanism of Action
The proposed mechanism by which Bis(chloromethyl)dimethylsilane exerts its biological effects includes the disruption of microbial cell membranes and interference with cellular processes in cancer cells. This disruption is attributed to the chloromethyl groups, which can form reactive species capable of damaging cellular components.
Case Studies and Research Findings
Several studies have investigated the biological activities of silane compounds similar to Bis(chloromethyl)dimethylsilane:
- Study on Antibacterial Efficacy : A comprehensive evaluation was conducted on various silane derivatives, including Bis(chloromethyl)dimethylsilane, demonstrating significant antibacterial activity against both gram-positive bacteria and mycobacteria. The results suggested that structural modifications could enhance efficacy .
- Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives displayed selective cytotoxicity towards cancer cells while maintaining low toxicity levels in normal cell lines. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via silylation reactions involving chloromethyllithium intermediates. For example, dichlorodiphenylsilane reacts with chloromethyllithium (generated from chloroiodomethane and MeLi) to yield bis(chloromethyl) derivatives . Purity optimization involves fractional distillation under inert atmospheres (e.g., nitrogen) and characterization via gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual siloxane byproducts .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : δ 0.05 ppm (singlet, dimethylsilane groups) and δ 3.6–3.7 ppm (chloromethyl protons) .
- ¹³C NMR : Peaks at δ -5.3 ppm (Si–CH₃) and δ 32–35 ppm (Si–CH₂Cl) confirm backbone integrity .
- Fourier-transform infrared (FTIR) spectroscopy identifies Si–O–Si (1050–1100 cm⁻¹) and Si–Cl (450–550 cm⁻¹) bonds .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to flammability (UN 1993) and reactivity with moisture, storage requires anhydrous conditions and flame-resistant containers. Use glove boxes or fume hoods with HEPA filters to prevent inhalation of volatile chlorosilanes . Emergency protocols include neutralization with ethanol to hydrolyze residual Si–Cl bonds .
Advanced Research Questions
Q. How do reaction conditions influence the polymerization of this compound into polysiloxanes?
- Methodological Answer : Controlled hydrolysis in non-polar solvents (e.g., hexane) with catalytic triethylamine yields linear polysiloxanes. Kinetic studies show that water concentration below 50 ppm minimizes cross-linking. Gel Permeation Chromatography (GPC) monitors molecular weight (Mn = 4,000–18,000 g/mol) and polydispersity (Đ = 1.2–1.5) .
Q. What mechanistic insights explain the compound’s reactivity in silylation reactions?
- Methodological Answer : The chloromethyl groups act as electrophilic sites, enabling nucleophilic substitution. Density Functional Theory (DFT) calculations reveal a lower activation energy (ΔG‡ = 15–20 kJ/mol) for Si–Cl bond cleavage compared to Si–CH₃ bonds, favoring selective functionalization .
Q. How does the compound’s stability vary under thermal and oxidative stress?
- Methodological Answer : Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, releasing HCl and forming cyclic siloxanes. Oxidative stability is assessed via accelerated aging in O₂-rich environments (40°C, 75% RH), with degradation products identified using GC-MS .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
